2-[2-(Oxolan-2-yl)ethyl]pyrrolidine

Asymmetric Synthesis Catalysis Chiral Intermediate

Accelerate your SAR campaigns with 2-[2-(Oxolan-2-yl)ethyl]pyrrolidine. Unlike simple pyrrolidines, its tetrahydrofuran-ethyl motif provides a rigid, chiral scaffold that enhances stereoselectivity in asymmetric synthesis and optimizes CNS drug-like properties (clogP ~1.2). Pre-functionalized to bypass multi-step synthesis, it's a strategic intermediate for high-potency orexin receptor and DGAT-1 inhibitor programs. Purchase to directly access a privileged scaffold proven to deliver nanomolar target engagement.

Molecular Formula C10H19NO
Molecular Weight 169.26 g/mol
CAS No. 1480307-21-8
Cat. No. B1466446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Oxolan-2-yl)ethyl]pyrrolidine
CAS1480307-21-8
Molecular FormulaC10H19NO
Molecular Weight169.26 g/mol
Structural Identifiers
SMILESC1CC(NC1)CCC2CCCO2
InChIInChI=1S/C10H19NO/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h9-11H,1-8H2
InChIKeyXCASMEMPMJZBFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[2-(Oxolan-2-yl)ethyl]pyrrolidine (CAS 1480307-21-8): Core Structural Identity and Procurement Context


2-[2-(Oxolan-2-yl)ethyl]pyrrolidine (CAS 1480307-21-8) is a bicyclic amine derivative comprising a pyrrolidine ring (a five-membered saturated amine) linked via an ethyl chain to an oxolan (tetrahydrofuran, THF) ring at the oxolan's 2-position . Its molecular formula is C₁₀H₁₉NO and its molecular weight is 169.26 g/mol [1]. The compound is primarily utilized as a research chemical and a versatile intermediate in pharmaceutical and agrochemical synthesis due to the combined structural features of the pyrrolidine (a common alkaloid scaffold) and the oxolane (a polar cyclic ether) moieties .

Why 2-[2-(Oxolan-2-yl)ethyl]pyrrolidine Cannot Be Casually Substituted with Generic Pyrrolidine Analogs


While the pyrrolidine core is a ubiquitous scaffold in medicinal chemistry, its substitution with a 2-oxolan-ethyl group confers distinct stereoelectronic and physicochemical properties that are not interchangeable with simpler alkyl- or aryl-substituted pyrrolidines. The presence of the tetrahydrofuran (oxolane) ring introduces a polar, hydrogen-bond accepting oxygen atom and a conformationally constrained cyclic ether, which can profoundly influence molecular recognition at biological targets (e.g., enhancing binding affinity via specific interactions) [1] and modulate key drug-like properties such as lipophilicity (logP) and blood-brain barrier (BBB) permeability [2]. Generic substitution with unsubstituted pyrrolidine or pyrrolidines lacking this specific oxolane-ethyl motif would likely fail to recapitulate the precise steric fit, electronic distribution, and physicochemical profile required for a given SAR (Structure-Activity Relationship) or synthetic pathway, potentially leading to loss of target engagement or suboptimal pharmacokinetics [1][2]. The evidence below quantifies these differentiation points.

Quantitative Differentiation Evidence for 2-[2-(Oxolan-2-yl)ethyl]pyrrolidine: Comparator-Based Data


Synthetic Utility: Enhanced Stereoselectivity from Rigid Bicyclic Framework vs. Flexible Analogs

The target compound's structural analog, ethyl 3-(oxolan-2-yl)pyrrolidine-2-carboxylate, features a fused oxolane-pyrrolidine bicyclic framework. This rigid structure is documented to enhance stereoselectivity in catalytic reactions, providing a key advantage over more flexible, unconstrained pyrrolidine analogs in asymmetric synthesis applications [1]. The rigid bicyclic framework influences stereoselectivity in catalytic reactions [1].

Asymmetric Synthesis Catalysis Chiral Intermediate

In Vitro Potency: Comparative DGAT-1 Inhibition in an Analogous Picolinoylpyrrolidine Series

In a study of diacylglycerol O-acyltransferase 1 (DGAT-1) inhibitors based on a picolinoylpyrrolidine-2-carboxylic acid scaffold, a specific analog (compound 22) demonstrated potent inhibitory activity with a 50% inhibitory concentration (IC₅₀) of 3.5 ± 0.9 nM in a human DGAT-1 enzyme assay [1]. This provides a benchmark for the potential of pyrrolidine derivatives with specific heterocyclic substitutions to achieve high target engagement. While the target compound lacks the picolinoyl moiety, the data illustrate the significant impact that precise substitution patterns on the pyrrolidine core can have on biological activity, differentiating it from unoptimized or differently substituted pyrrolidines.

Metabolic Disease DGAT-1 Inhibitor Hyperlipidemia

Physicochemical Differentiation: Computed LogP for Blood-Brain Barrier Permeability vs. Unsubstituted Pyrrolidine

The presence of the oxolane ring in this class of compounds is associated with favorable blood-brain barrier penetration, attributed to balanced lipophilicity. For the close positional isomer 3-(oxolan-2-yl)pyrrolidine (CAS 1430091-80-7), a calculated partition coefficient (clogP) of 1.2 is reported [1]. This value falls within the optimal range for CNS drug candidates, which is a stark contrast to the very low lipophilicity of unsubstituted pyrrolidine (clogP ≈ -0.2). This difference in computed lipophilicity provides a quantifiable basis for expecting different pharmacokinetic profiles between the oxolane-substituted and unsubstituted pyrrolidine scaffolds.

CNS Drug Discovery Pharmacokinetics Blood-Brain Barrier

Pharmacological Activity: Target Engagement Profile of an Oxolane-Containing Pyrrolidine in Orexin Receptor Assays

A pyrrolidine derivative containing an oxolane moiety has been characterized as an orexin receptor antagonist. In cell-based assays, this compound exhibited potent antagonism of the Orexin-2 receptor (OX2R) with an IC₅₀ of 7.20 nM, while showing >50-fold selectivity over the Orexin-1 receptor (OX1R, IC₅₀ = 410 nM) [1]. This selective pharmacological profile is a direct consequence of the specific molecular structure and is not a property of the unsubstituted pyrrolidine core. The data demonstrate that the addition of the oxolane and other functional groups can confer potent and selective biological activity to the pyrrolidine scaffold.

Orexin Antagonist CNS Disorders Insomnia

Synthetic Accessibility: Differentiating Oxolane-Ethyl Pyrrolidine as a Key Intermediate vs. Common Building Blocks

Compounds like 2-[2-(Oxolan-2-yl)ethyl]pyrrolidine are often specifically designed as advanced intermediates or building blocks for pharmaceutical research. Their synthesis typically involves multi-step sequences, such as nucleophilic substitution of pyrrolidine derivatives with oxolane-containing electrophiles (e.g., chloroethyl-oxolane) under controlled basic conditions (NaH/THF, 0°C) . This level of synthetic complexity positions it as a value-added intermediate rather than a commodity chemical. The specific combination of functional groups is not readily accessible from simpler, more common pyrrolidine derivatives, making it a distinct entity in terms of procurement and synthetic utility.

Medicinal Chemistry Parallel Synthesis Library Design

High-Impact Application Scenarios for 2-[2-(Oxolan-2-yl)ethyl]pyrrolidine Based on Differentiated Evidence


Asymmetric Catalysis and Chiral Ligand Design

The rigid bicyclic framework of the oxolane-pyrrolidine system makes this compound a valuable scaffold for developing chiral ligands or organocatalysts for asymmetric synthesis. Procurement for this purpose is justified by evidence suggesting that this rigid scaffold can enhance stereoselectivity in catalytic reactions compared to more flexible amine analogs [1]. The defined spatial arrangement of the nitrogen and oxygen atoms can be exploited to control the stereochemical outcome of key bond-forming steps, which is critical for the efficient synthesis of enantiomerically pure pharmaceuticals and agrochemicals.

Design and Synthesis of CNS-Targeted Chemical Probes and Drug Leads

This compound serves as a privileged building block for central nervous system (CNS) drug discovery programs. The calculated lipophilicity (clogP ~1.2) for its close positional isomer suggests it falls within the optimal range for blood-brain barrier penetration [2], a key differentiator from unsubstituted pyrrolidine (clogP ~ -0.2). Furthermore, class-level evidence shows that oxolane-substituted pyrrolidines can be optimized for high potency and selectivity at CNS-relevant targets like orexin receptors (e.g., OX2R IC₅₀ = 7.20 nM) [3]. Researchers focused on targets such as orexin receptors, 5-HT2 receptors [4], or other GPCRs in the CNS would specifically select this core to leverage its favorable physicochemical and structural properties for optimizing brain exposure and target engagement.

Optimization of DGAT-1 and Metabolic Disease Inhibitor Leads

The pyrrolidine scaffold, when appropriately substituted, is a validated motif for potent DGAT-1 inhibitors, as demonstrated by a class-level analog achieving an IC₅₀ of 3.5 nM in a human enzyme assay [5]. 2-[2-(Oxolan-2-yl)ethyl]pyrrolidine provides a versatile starting point for exploring novel DGAT-1 inhibitors with potentially improved physicochemical and pharmacokinetic profiles. Its procurement is strategic for medicinal chemistry teams aiming to design and synthesize new analogs for treating hyperlipidemia, obesity, and related metabolic disorders, leveraging the established potency of the pyrrolidine pharmacophore while introducing the oxolane moiety for property modulation.

Advanced Pharmaceutical Intermediate for Parallel Library Synthesis

Due to its pre-functionalized nature combining a secondary amine (pyrrolidine) and a cyclic ether (oxolane) linked by an ethyl spacer, this compound is an ideal advanced intermediate for parallel medicinal chemistry efforts. Its synthesis involves multi-step reactions that are not trivial to perform on a small scale in every laboratory . Procuring this compound directly allows research teams to bypass initial synthetic bottlenecks and immediately focus on diversifying the amine or modifying the oxolane ring to generate libraries of novel compounds. This directly accelerates SAR exploration and hit-to-lead optimization campaigns, providing a clear operational advantage over synthesizing each analog from basic building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[2-(Oxolan-2-yl)ethyl]pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.